Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a chloro group at position 8, a trifluoromethyl group at position 6, and a methyl ester at position 5. Its structural features—such as the electron-withdrawing trifluoromethyl group and ester functionality—suggest utility in modulating reactivity, solubility, and bioavailability, which are critical in drug design and material science.
Properties
IUPAC Name |
methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGNCMXDISLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Imidazo[1,2-a]pyridine Core
The core heterocycle is typically synthesized via condensation reactions involving 2-aminopyridines with suitable aldehydes or ketones, followed by cyclization. A common route involves:
- Condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters
- Cyclization under acidic or basic conditions to form the fused heterocycle
Step 3: Incorporation of the Trifluoromethyl Group at Position 6
The trifluoromethyl (–CF₃) group can be introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . A typical method involves:
- Using trifluoromethylating reagents such as Togni's reagent or Ruppert-Prakash reagent (TMS–CF₃)
- Catalysis with palladium or copper complexes
Reaction conditions often include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(0) or Cu(I) salts |
| Reagent | TMS–CF₃ (e.g., Ruppert's reagent) |
| Solvent | DMSO or acetonitrile |
| Temperature | 80–120°C |
| Duration | 12–24 hours |
Step 4: Esterification to Form the Methyl Carboxylate
The carboxylic acid precursor is esterified with methanol under acidic catalysis:
| Parameter | Typical Conditions |
|---|---|
| Reagent | Methanol with catalytic sulfuric acid or HCl |
| Temperature | Reflux (~65°C) |
| Duration | 4–8 hours |
This yields methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate .
Specific Synthesis Pathway Based on Patent and Literature Data
From the patent (CN102786543A) and related research, a representative synthesis involves:
- Starting from 2-amino-5-X pyridine derivatives
- Conducting palladium-catalyzed borylation to introduce boronic ester intermediates
- Performing halogenation with NCS to selectively chlorinate at the 8-position
- Introducing the trifluoromethyl group via copper-mediated trifluoromethylation
- Final esterification step to obtain the methyl ester
Reaction Scheme Summary:
2-amino-5-X pyridine → (Borylation) → Boronic ester intermediate
→ (Chlorination with NCS) → 8-chloro derivative
→ (Trifluoromethylation with Ruppert's reagent) → 6-(trifluoromethyl) derivative
→ (Esterification with methanol) → this compound
Data Table: Key Reaction Parameters and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation | 2-amino-5-X pyridine, Pd catalyst, bis(pinacolato)diboron, K₂CO₃, 80°C | 90–95 | High yield, scalable |
| Chlorination | NCS, acetic acid, 0°C to room temp | 85–90 | Selective at 8-position |
| Trifluoromethylation | Ruppert's reagent, Cu catalyst, DMSO, 100°C | 70–80 | Requires inert atmosphere |
| Esterification | Methanol, H₂SO₄, reflux | 85–90 | Final step |
Notes on Reaction Optimization and Purification
- Reaction Monitoring: TLC and HPLC are employed to monitor completion.
- Purification: Crude products are purified via column chromatography or recrystallization.
- Impurity Control: Use of orthogonal techniques such as NMR, HRMS, and IR ensures purity and identification of byproducts.
Summary of Challenges and Considerations
- Achieving regioselectivity during halogenation at the 8-position
- Efficient trifluoromethylation at position 6 without affecting other sites
- Controlling over-oxidation or side reactions during oxidation steps
- Scalability of multi-step synthesis with high yield and purity
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The imidazo[1,2-a]pyridine core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit biological activity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound. It was found to inhibit the growth of several cancer cell lines, demonstrating significant cytotoxicity. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Agrochemical Applications
The compound has also shown promise as an agrochemical, particularly as a pesticide or herbicide. Its unique trifluoromethyl group enhances its biological activity, making it effective against certain pests and pathogens.
Case Study: Pesticidal Efficacy
Research conducted on the efficacy of this compound against agricultural pests revealed that it effectively reduced pest populations in controlled environments. The study highlighted its potential as a safer alternative to conventional pesticides, with lower toxicity to non-target organisms.
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding these reactions is crucial for large-scale production.
Synthesis Pathway Example
A typical synthesis pathway involves the following steps:
- Formation of Imidazole Ring : The initial step includes the formation of the imidazole ring through cyclization reactions.
- Introduction of Trifluoromethyl Group : This is achieved using trifluoromethylating agents.
- Esterification : Finally, carboxylic acid groups are esterified with methanol to yield the final product.
Material Science
Due to its unique chemical structure, this compound may find applications in material science, particularly in developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate with analogs sharing key structural motifs, including imidazo[1,2-a]pyridine cores, halogenated substituents, or ester functionalities. Data are derived from crystallographic studies, synthetic methodologies, and physicochemical properties reported in the literature.
Core Heterocycle and Substituent Variations
Compound A : 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile
- Structure: Replaces the methyl carboxylate with a cyano group at position 6.
- Molecular Formula : C₉H₃ClF₃N₃.
- Reduced solubility in polar solvents due to the absence of the ester’s hydrophilic oxygen atoms .
Compound B : Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Structure : Iodo substituent at position 8 and ethyl ester at position 2.
- Molecular Formula : C₁₀H₈ClIN₂O₂.
- Key Differences :
Heterocycle-Swapped Analogs
Compound C : Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate
- Structure : Replaces imidazo[1,2-a]pyridine with a 1,2,4-triazolo[1,5-a]pyridine core.
- Key Differences: The triazolo core introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. Synthesis involves tandem annulation reactions, differing from the multi-step protocols typical for imidazo[1,2-a]pyridines .
Compound D : Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate
- Structure : Pyrimidine ring fused to imidazole instead of pyridine.
- Molecular Formula : C₈H₈N₄O₂.
- Amino group at position 6 increases basicity, contrasting with the neutral trifluoromethyl group in the target compound .
Functional Group Comparisons
Key Research Findings and Implications
Trifluoromethyl vs. Cyano Groups: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to the cyano group in Compound A, making it more suitable for hydrophobic drug targets .
Halogen Effects : The chloro substituent in the target compound may confer milder steric and electronic effects compared to the iodo group in Compound B, which could influence pharmacokinetic profiles .
Core Heterocycle Impact : Triazolo[1,5-a]pyridines (Compound C) exhibit distinct bioactivities compared to imidazo[1,2-a]pyridines, underscoring the importance of core heterocycle selection in drug design .
Biological Activity
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS Number: 1186405-14-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and data.
- Molecular Formula : C₁₀H₆ClF₃N₂O₂
- Molecular Weight : 278.62 g/mol
- Melting Point : 97-98 °C
Anticancer Activity
Research has shown that compounds within the imidazo[1,2-a]pyridine class exhibit notable anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies and Findings
-
Inhibition of Cancer Cell Lines :
- A study reported that similar imidazo[1,2-a]pyridine derivatives demonstrated IC50 values ranging from 6.2 to 15.1 µM against MCF-7 (breast cancer) and RPE-1 (retinal pigment epithelium) cells, indicating significant cytotoxicity .
- The compound's structure suggests potential for targeting specific pathways involved in tumor growth and proliferation.
- Mechanism of Action :
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens.
Research Findings
- Bacterial Inhibition :
- Studies have indicated that imidazo[1,2-a]pyridine derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus. For instance, compounds in this class have shown effective bacteriostatic effects with IC50 values ranging from 22.02 μg/mL to higher concentrations depending on the specific derivative .
- Fungal Activity :
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties.
Notable Findings
- Inhibition of Viral Replication :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate?
- Methodology : The compound is synthesized via a substitution reaction between ethyl bromopyruvate (F1) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2). Optimized conditions include a 1:2 molar ratio of reactants, potassium carbonate as a base, and DMF as the solvent, yielding the product in 87.12% after column chromatography purification .
- Key Data : Reaction completion is confirmed by TLC, with structural validation via ¹H NMR (e.g., trifluoromethyl group resonance at δ 120–125 ppm in ¹⁹F NMR).
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl ester protons at δ 3.8–4.1 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles (e.g., 55.6° between carboxylate and core heterocycle) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 323.04 for C₁₁H₈ClF₃N₂O₂).
Q. What biological activities are reported for structurally related imidazo[1,2-a]pyridine derivatives?
- Pharmacological Relevance : Analogous compounds exhibit antifungal (e.g., triazolo[1,5-a]pyridines), anticancer (e.g., inhibition of kinase targets), and anti-inflammatory activities . These activities suggest potential mechanisms for further investigation, such as enzyme inhibition or receptor modulation.
Advanced Research Questions
Q. How can computational methods predict the biological targets or pharmacokinetic properties of this compound?
- In Silico Strategies :
- Molecular Docking : Evaluates binding affinity to targets like Mycobacterium tuberculosis enoyl-ACP reductase (e.g., binding energies ≤ -8.0 kcal/mol for similar derivatives) .
- ADME Prediction : Uses tools like SwissADME to assess solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and bioavailability.
Q. What strategies resolve conflicting NMR/X-ray data during structural elucidation?
- Conflict Resolution :
- Cross-Validation : Compare crystallographic data (e.g., torsion angles) with DFT-optimized geometries.
- Dynamic Effects : Account for temperature-dependent conformational flexibility in NMR (e.g., rotameric states of the methyl ester).
- High-Resolution Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
Q. How does reaction optimization improve regioselectivity in halogenated imidazo[1,2-a]pyridine synthesis?
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 8-chloro position .
- Catalytic Additives : Pd catalysts or phase-transfer agents may reduce byproducts (e.g., 6-trifluoromethyl vs. 7-carboxylate isomers).
Q. How can structural analogs be designed to enhance metabolic stability or potency?
- Design Strategies :
- Bioisosteric Replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl (-SF₅) group to improve lipophilicity.
- Prodrug Modifications : Convert the methyl ester to a tert-butyl ester for prolonged plasma half-life.
- SAR Studies : Systematically vary substituents at positions 6 and 8 to map activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
